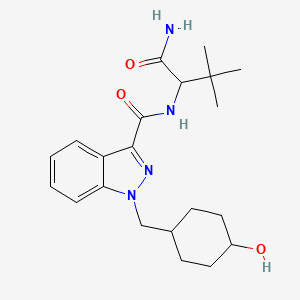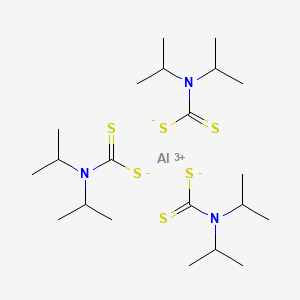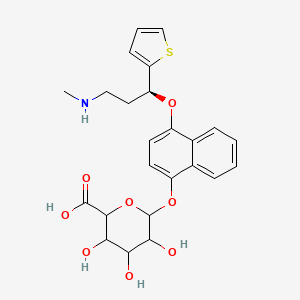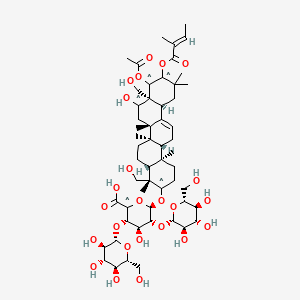
Methanamine, N-methyl-, gallium salt (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine, N-methyl-, gallium salt (9CI) is a chemical compound that consists of a gallium ion complexed with N-methylmethanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-methyl-, gallium salt typically involves the reaction of gallium salts with N-methylmethanamine under controlled conditions. One common method is to dissolve gallium nitrate in a suitable solvent and then add N-methylmethanamine. The reaction mixture is stirred and heated to facilitate the formation of the gallium complex.
Industrial Production Methods
Industrial production of Methanamine, N-methyl-, gallium salt may involve large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-methyl-, gallium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gallium.
Reduction: Reduction reactions can convert the gallium ion to a lower oxidation state.
Substitution: The N-methylmethanamine ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of gallium, while substitution reactions may produce different gallium complexes with various ligands.
Scientific Research Applications
Methanamine, N-methyl-, gallium salt has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gallium-containing compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging agents or therapeutic compounds.
Industry: It is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of Methanamine, N-methyl-, gallium salt involves its interaction with molecular targets, such as enzymes or receptors. The gallium ion can coordinate with various ligands, affecting the structure and function of the target molecules. This coordination can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanamine, N-methyl-, gallium salt include:
- Methanamine, N-methyl-, sodium salt
- Methanamine, N-methyl-, potassium salt
- Methanamine, N-methyl-, aluminum salt
Uniqueness
Methanamine, N-methyl-, gallium salt is unique due to the presence of the gallium ion, which imparts distinct chemical and physical properties compared to its sodium, potassium, and aluminum counterparts. These properties make it particularly useful in specific applications, such as in the field of advanced materials and catalysis.
Properties
CAS No. |
634559-71-0 |
|---|---|
Molecular Formula |
C2H7GaN |
Molecular Weight |
114.81 g/mol |
InChI |
InChI=1S/C2H7N.Ga/c1-3-2;/h3H,1-2H3; |
InChI Key |
IWJVZVOXSGOSBV-UHFFFAOYSA-N |
Canonical SMILES |
CNC.[Ga] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351581.png)

![diazanium;2-[dithiocarboxy(methyl)amino]acetate](/img/structure/B12351596.png)


![4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B12351608.png)
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351628.png)


